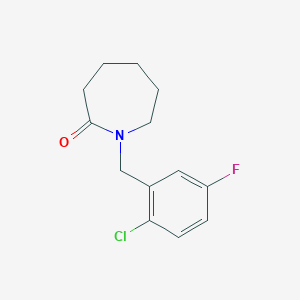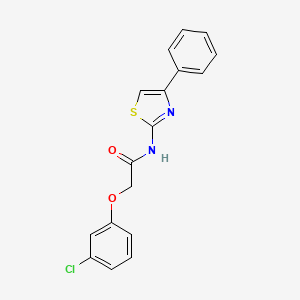
1-(2-chloro-5-fluorobenzyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-5-fluorobenzyl)azepan-2-one is a useful research compound. Its molecular formula is C13H15ClFNO and its molecular weight is 255.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.0826200 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activities
A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids were synthesized. These compounds were evaluated for their antioxidant activities against inhibition of lipid peroxidation and human low-density lipoprotein (LDL) oxidation assays. The study found that coupling different amino acids to the core structure enhances antioxidant activities, with compound 2d showing significant antioxidant properties (H. V. Kumar, C. K. Kumar, N. Naik, 2009).
Another research focused on synthesizing 5H-dibenz[b,f]azepine derivatives containing different aminophenols and substituted aminophenols. These compounds demonstrated good antioxidant activities across several assays, with derivatives 2e and 2d showing predominant activities among the synthesized analogues (H. Vijay Kumar, N. Naik, 2010).
Solvent Effects on Aromatic Nucleophilic Substitution
A comparative study of solvent effects on the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and hexahydro-1H-azepine in various binary solvent mixtures was conducted. The study aimed to assess the contribution of each molecular-microscopic solvent property to the overall solvation effect of the reaction critical state, highlighting the significance of non-specific interactions and the solvent's hydrogen-bond acceptor ability (P. Mancini, G. Fortunato, C. Adam, L. R. Vottero, A. Terenzani, 2002).
Fluorinated Derivatives Synthesis
Efficient procedures for synthesizing benzo-fluorinated dibenz[b,f]azepines from fluorinated isatins or indoles were described, showcasing a range of mono- and difluorinated analogues. These syntheses provide gram quantities of products, which are precursors of fluoro analogues of the anticonvulsant carbamazepine, indicating a method for accessing important bioactive compounds (Emma-Claire Elliott, Elizabeth R. Bowkett, J. Maggs, J. Bacsa, B. Park, Sophie L. Regan, P. O’Neill, A. Stachulski, 2011).
Magnetic Properties of Azido-Copper Coordination Polymers
Two azido-copper coordination polymers were synthesized and investigated for their structural and magnetic properties. The study revealed variant magnetic properties due to fine-tuned structures, with one compound exhibiting ferromagnetic ordering and slow magnetic relaxation. This work highlights the impact of structural modifications on the magnetic properties of coordination polymers (Xiangyu Liu, Feifei Li, Xiaohui Ma, Peipei Cen, Shuchang Luo, Quan Shi, S. Ma, Yuewei Wu, Chengcheng Zhang, Zhao Xu, Weiming Song, G. Xie, Sanping Chen, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-chloro-5-fluorophenyl)methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-12-6-5-11(15)8-10(12)9-16-7-3-1-2-4-13(16)17/h5-6,8H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNUNAXDLQYUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=C(C=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)
![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)
![3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5518284.png)

